molecular formula C21H22N4OS B11274824 3-(cinnamylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-(cinnamylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11274824
M. Wt: 378.5 g/mol
InChI Key: GDFVOMBJEHIELC-RMKNXTFCSA-N
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Description

3-(cinnamylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: is a triheterocyclic compound with the following chemical formula:

C24H22N4OS\text{C}_{24}\text{H}_{22}\text{N}_4\text{OS}C24​H22​N4​OS

. It features a fused imidazole-triazole ring system and substituents at specific positions.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a facile strategy starting from 3,5-diamino-1,2,4-triazole .

Reaction Conditions:: The specific reaction conditions depend on the synthetic pathway chosen. Researchers typically employ suitable reagents and catalysts to achieve the desired substitution patterns.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for early discovery purposes . Further optimization and scale-up would be necessary for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents can be replaced via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified imidazo-triazoles with altered functional groups.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic molecules.

    Ligands: It may serve as a ligand in coordination chemistry.

Biology and Medicine::

    Drug Discovery: Investigating its biological activity could lead to potential drug candidates.

    Bioconjugation: Its reactivity makes it useful for bioconjugation strategies.

Industry::

    Materials Science: Applications in materials science, such as organic semiconductors or sensors.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related imidazo-triazoles. Its uniqueness lies in the combination of cinnamylthio and 4-ethoxyphenyl substituents.

Remember that further studies are essential to fully understand its properties and applications.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C21H22N4OS/c1-2-26-19-12-10-18(11-13-19)24-14-15-25-20(24)22-23-21(25)27-16-6-9-17-7-4-3-5-8-17/h3-13H,2,14-16H2,1H3/b9-6+

InChI Key

GDFVOMBJEHIELC-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SC/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC=CC4=CC=CC=C4

Origin of Product

United States

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